molecular formula C12H18N2O B13705659 4-[(3-Aminophenyl)amino]cyclohexanol

4-[(3-Aminophenyl)amino]cyclohexanol

Cat. No.: B13705659
M. Wt: 206.28 g/mol
InChI Key: WZFPESXWFZYTKW-UHFFFAOYSA-N
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Description

4-[(3-Aminophenyl)amino]cyclohexanol is an organic compound with the molecular formula C12H18N2O. It is a derivative of cyclohexanol, where the hydroxyl group is attached to a cyclohexane ring, and an amino group is attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Aminophenyl)amino]cyclohexanol can be achieved through several methods. One common approach involves the reduction of 4-[(3-Nitrophenyl)amino]cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Aminophenyl)amino]cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(3-Aminophenyl)amino]cyclohexanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(3-Aminophenyl)amino]cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Aminophenyl)amino]cyclohexanol is unique due to its dual functional groups (amino and hydroxyl) attached to different rings (cyclohexane and benzene). This structural feature allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(3-aminoanilino)cyclohexan-1-ol

InChI

InChI=1S/C12H18N2O/c13-9-2-1-3-11(8-9)14-10-4-6-12(15)7-5-10/h1-3,8,10,12,14-15H,4-7,13H2

InChI Key

WZFPESXWFZYTKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=CC=CC(=C2)N)O

Origin of Product

United States

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